(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral compound with significant relevance in organic chemistry. Its molecular formula is , and it has a molecular weight of 506.65 g/mol. The compound is classified as a binaphthol derivative, known for its potential applications in asymmetric synthesis and as a chiral building block in pharmaceuticals and agrochemicals. The compound's CAS number is 1011465-19-2, indicating its unique identification in chemical databases.
The synthesis of (R)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol typically involves multi-step organic reactions that may include:
Technical details regarding specific reaction conditions (temperature, pressure, solvents) would depend on the chosen synthetic pathway and are often proprietary to research institutions or companies specializing in organic synthesis.
The molecular structure of (R)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol can be represented as follows:
OC1=C(C2=CC=C(OC)C=C2)C=C3CCCCC3=C1C4=C5CCCCC5=CC(C6=CC=C(OC)C=C6)=C4O
The compound's stereochemistry is crucial for its reactivity and interaction with biological systems. The (R) configuration indicates specific spatial arrangements that are essential for its function as a chiral agent.
(R)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol can participate in various chemical reactions:
Technical details regarding these reactions would involve specific reagents and conditions tailored for achieving high yields and selectivity.
The mechanism of action for (R)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol primarily relates to its role as a chiral catalyst or intermediate in asymmetric synthesis.
Data on kinetic studies and binding affinities would provide insights into its efficacy as a catalyst.
Relevant data on these properties can be obtained from material safety data sheets or chemical databases.
(R)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol has several scientific uses:
This compound exemplifies the intersection of synthetic organic chemistry and practical applications in drug development and material sciences.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: